Cystathionamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

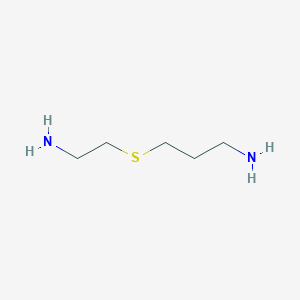

Cystathionamine, also known as this compound, is a useful research compound. Its molecular formula is C5H14N2S and its molecular weight is 134.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cancer Research

Cystathionamine has been implicated in cancer cell proliferation and survival. A study demonstrated that cystathionine promotes the proliferation of human astrocytoma U373 cells in a time-dependent manner. The addition of cystathionine resulted in increased levels of intracellular L-cysteine and L-cystine, which are associated with enhanced cell growth and reduced apoptosis .

Case Study: Astrocytoma U373 Cells

- Objective : Investigate the effects of cystathionine on cell proliferation.

- Methodology : Cells were treated with varying concentrations of cystathionine (0.25 mM, 0.5 mM, 1 mM) and analyzed over 24, 48, and 72 hours.

- Results :

Metabolic Disorders

This compound plays a role in metabolic pathways involving sulfur amino acids. In conditions such as cystathionine beta-synthase deficiency (CBSD), elevated levels of cystathionine have been observed, which can lead to vascular complications and other metabolic issues .

Case Study: Cystathionine Beta-Synthase Deficiency

- Objective : Evaluate oxidative stress and mitochondrial dysfunction in CBSD patients.

- Findings : Patients exhibited significant oxidative damage markers, suggesting that cystathionine accumulation may contribute to cellular dysfunction .

Oxidative Stress and Cellular Protection

Research indicates that this compound may protect cells from oxidative stress. It has been shown to inhibit apoptosis induced by reactive oxygen species in human breast cancer cells by modulating mitochondrial functions . This protective mechanism is crucial for developing therapeutic strategies against oxidative damage-related diseases.

Therapeutic Potential

The pharmacological inhibition of cystathionine beta-synthase has been explored as a strategy to manage liver cancer. A bioactive inhibitor was developed that suppresses CBS activity, leading to elevated homocysteine levels and triggering ferroptosis in hepatocellular carcinoma models . This suggests that manipulating cystathionine levels could be a viable approach for cancer therapy.

Summary Table of Applications

Analyse Des Réactions Chimiques

Conversion to Cysteine

Cystathionamine undergoes hydrolysis catalyzed by cystathionine gamma-lyase:

This compoundCystathionine gamma lyaseL Cysteine+α ketobutyrate

This reaction is crucial as it leads to the production of cysteine, an essential amino acid involved in numerous biological functions, including protein synthesis and antioxidant defense mechanisms .

Enzymatic Reactions and Kinetics

The enzymatic activity of cystathionine gamma-lyase has been characterized extensively. The kinetics of the hydrolysis reaction reveals that the optimal conditions for enzyme activity are at pH 8 and temperatures around 37 °C. The enzyme exhibits both γ-elimination and β-elimination activities, producing either cysteine or homocysteine depending on substrate availability .

Table 1: Kinetic Parameters of Cystathionine Gamma-Lyase

| Parameter | Value |

|---|---|

| kcat | 5.2 ± 0.2 s−1 |

| Km | 0.30 ± 0.04 mM |

| Optimal pH | 8 |

| Optimal Temperature | 37 °C |

The enzyme's ability to catalyze multiple reactions emphasizes its versatility and importance in sulfur metabolism .

Hydrogen Sulfide Production

This compound can also participate in reactions that lead to hydrogen sulfide (H₂S) production:

L CysteineCystathionine gamma lyaseH2S+Other Products

This reaction highlights the role of this compound in generating H₂S, a signaling molecule with various physiological roles, including vasodilation and neurotransmission .

Interconversion with Other Amino Acids

The interconversion between this compound, cysteine, and other amino acids such as serine and homocysteine illustrates its central role in amino acid metabolism:

-

From L-Cysteine :

L Cysteine+L HomocysteineCGLThis compound

-

From L-Homocysteine :

L Homocysteine+WaterCBSThis compound+Ammonia

These reversible reactions are critical for maintaining amino acid homeostasis within cells .

Propriétés

Numéro CAS |

56973-49-0 |

|---|---|

Formule moléculaire |

C5H14N2S |

Poids moléculaire |

134.25 g/mol |

Nom IUPAC |

3-(2-aminoethylsulfanyl)propan-1-amine |

InChI |

InChI=1S/C5H14N2S/c6-2-1-4-8-5-3-7/h1-7H2 |

Clé InChI |

CFKGMBWSBBAQQO-UHFFFAOYSA-N |

SMILES |

C(CN)CSCCN |

SMILES canonique |

C(CN)CSCCN |

Key on ui other cas no. |

56973-49-0 |

Synonymes |

cystathionamine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.